N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE
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Overview
Description
N-(1-{BICYCLO[221]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Without specific information about the biological activity of this compound, it’s difficult to predict its mechanism of action. The presence of the isoxazole ring and the carboxamide group suggests that it might have some biological activity, as these groups are often found in biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic heptane structure, followed by the introduction of the oxazole ring and the carboxamide group. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives with altered functional groups.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common, leading to the formation of various analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of analogs with different functional groups.
Scientific Research Applications
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROACETAMIDE: Shares a similar bicyclic structure but differs in functional groups.
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-2-CHLOROPROPANAMIDE: Another analog with slight variations in the chemical structure.
Uniqueness
N-(1-{BICYCLO[2.2.1]HEPTAN-2-YL}ETHYL)-5-METHYL-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the bicyclic heptane structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-8-5-13(16-18-8)14(17)15-9(2)12-7-10-3-4-11(12)6-10/h5,9-12H,3-4,6-7H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTDGTZGCCWLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C)C2CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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